N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a novel small molecule oxalamide compound that has gained attention in the scientific community in recent years. . It is characterized by its unique structure, which includes a cyclopentyl group, a furan-2-carbonyl group, and a thiophen-2-yl group.
Preparation Methods
The synthesis of N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves several steps. One common synthetic route includes the following steps:
Formation of the furan-2-carbonyl intermediate: This step involves the reaction of furan-2-carboxylic acid with appropriate reagents to form the furan-2-carbonyl intermediate.
Synthesis of the thiophen-2-yl intermediate: Thiophene-2-carboxylic acid is reacted with suitable reagents to form the thiophen-2-yl intermediate.
Coupling reaction: The furan-2-carbonyl intermediate and the thiophen-2-yl intermediate are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of an oxalamide group.
N1-cyclopentyl-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)carbamate: This compound contains a carbamate group instead of an oxalamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(13-6-3-9-23-13)14-8-7-12(24-14)10-18-16(21)17(22)19-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHNXFIXFQCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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